molecular formula C12H12N2O B13913067 4-(Pyrrolidine-1-carbonyl)benzonitrile

4-(Pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B13913067
M. Wt: 200.24 g/mol
InChI Key: UUXKCIUFTTWRON-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-carbonyl)benzonitrile is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety via a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidine-1-carbonyl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Pyrrolidine-1-carbonyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure, which allows for better interaction with the target site. The carbonyl group can participate in hydrogen bonding, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the carbonyl group.

    4-(Piperidin-1-carbonyl)benzonitrile: Similar structure but with a piperidine ring instead of pyrrolidine.

    4-(Morpholin-1-carbonyl)benzonitrile: Similar structure but with a morpholine ring.

Uniqueness

4-(Pyrrolidine-1-carbonyl)benzonitrile is unique due to the presence of the pyrrolidine ring, which provides a distinct three-dimensional structure that can enhance binding interactions with biological targets.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-(pyrrolidine-1-carbonyl)benzonitrile

InChI

InChI=1S/C12H12N2O/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2

InChI Key

UUXKCIUFTTWRON-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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